1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5S/c17-12-2-4-13(5-3-12)23(19,20)8-7-14(18)11-1-6-15-16(9-11)22-10-21-15/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQLWFYWXLHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone, commonly referred to as compound 868256-03-5, is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClO5S. The compound features a benzodioxole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 352.79 g/mol |
| CAS Number | 868256-03-5 |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are key players in signal transduction pathways. GPCRs are involved in numerous physiological processes and are common drug targets .
- Inhibition of Enzymatic Activity : The sulfonyl group in the structure suggests potential inhibitory effects on certain enzymes, which could be explored for therapeutic applications.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could contribute to their protective effects against oxidative stress in cells.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on similar compounds to assess their effects on cancer cell lines. Preliminary results suggest that modifications to the benzodioxole structure can enhance cytotoxic effects against specific cancer types.
Case Studies
Several case studies highlight the importance of structure-activity relationships (SAR) in determining the efficacy of benzodioxole derivatives:
- Study A : A derivative with a similar sulfonyl group exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 25 µM.
- Study B : Another related compound showed promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can lead to increased antimicrobial potency.
Toxicological Profile
The safety profile of this compound has not been extensively studied. However, compounds with similar functionalities have been evaluated for toxicity and generally exhibit low acute toxicity levels. Further toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(1,3-benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone becomes evident when compared to analogs with variations in substituents, backbone modifications, or electronic properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Electron-Withdrawing vs. Pentafluorophenyl-sulfanyl (C₆F₅S-) in the compound from increases metabolic stability and hydrophobicity, making it more suitable for membrane permeability studies .
Bioactivity Implications: The amino-substituted analog () may exhibit hydrogen-bonding interactions with biological targets, but its lower molecular weight (303.74 g/mol) compared to the target compound (362.77 g/mol) could reduce binding affinity . Methoxy-substituted derivatives (e.g., 2,4-dimethoxy in ) are associated with antioxidant activity in natural products but lack the sulfonyl group’s electronic effects .
Crystallographic and Conformational Insights: The benzodioxole-propanone scaffold (as in ) forms planar molecular arrangements stabilized by C–H···O hydrogen bonds and π-π interactions, which may influence packing efficiency and solubility .
Q & A
Q. Table 1: Crystallographic Parameters (Hypothetical Data)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| Cell Dimensions | a=2.72 Å, b=4.92 Å, c=12.00 Å | |
| R-factor | <0.05 |
Basic: What spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- NMR :
- IR : Strong absorption at ~1700 cm⁻¹ (C=O) and ~1350 cm⁻¹ (S=O) .
- Mass Spectrometry : Molecular ion peak matching C₁₆H₁₁ClO₅S (calculated m/z 350.02) .
Advanced: How does the sulfonyl group influence this compound’s biological or material properties?
Methodological Answer:
The 4-chlorophenylsulfonyl moiety enhances:
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions in materials science (e.g., OLEDs) .
- Enzyme Binding : The sulfonyl group acts as a hydrogen-bond acceptor, potentially inhibiting kinases or proteases. Compare activity via docking studies with/without sulfonyl modification .
- Solubility : Polar sulfonyl group improves aqueous solubility for pharmacological assays .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in IC₅₀ values or selectivity may arise from:
- Assay Conditions : Standardize pH, temperature, and solvent (DMSO vs. aqueous buffers) .
- Structural Analogues : Compare with chalcone derivatives (e.g., (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one) to isolate sulfonyl group effects .
- Dose-Response Curves : Use nonlinear regression models to validate potency thresholds .
Basic: What purification techniques ensure high yield and purity?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation .
- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm >98% purity .
Advanced: What computational methods predict this compound’s reactivity or stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict bond dissociation energies (e.g., sulfonyl group stability) .
- Molecular Dynamics : Simulate solvation effects in physiological buffers to assess degradation pathways .
- QSAR Models : Corporate Hammett constants (σ) of substituents (e.g., Cl, OCH₂O) to predict bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
